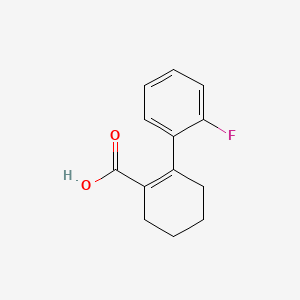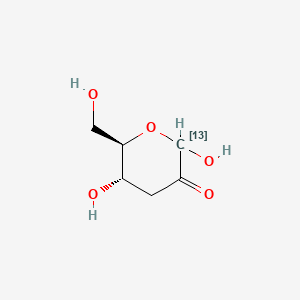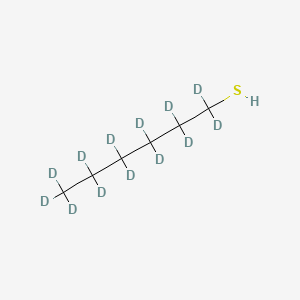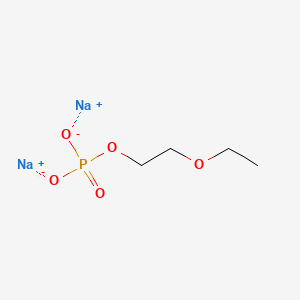
disodium;2-ethoxyethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-ethoxyethyl phosphate is an inorganic compound that belongs to the class of phosphates. It is characterized by the presence of two sodium ions and a 2-ethoxyethyl group attached to a phosphate moiety. This compound is known for its solubility in water and its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium;2-ethoxyethyl phosphate can be synthesized through the neutralization of phosphoric acid with sodium hydroxide, followed by the introduction of the 2-ethoxyethyl group. The general reaction can be represented as:
H3PO4+2NaOH→Na2HPO4+2H2O
The 2-ethoxyethyl group can be introduced through an esterification reaction involving ethylene oxide and ethanol.
Industrial Production Methods
Industrial production of this compound typically involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate to precipitate calcium sulfate, resulting in monosodium phosphate. This is then partially neutralized with sodium hydroxide to produce disodium phosphate. The 2-ethoxyethyl group is introduced in a subsequent step through esterification.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-ethoxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state phosphates.
Reduction: It can be reduced to form lower oxidation state phosphates.
Substitution: The 2-ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while substitution can result in various alkyl or aryl phosphates.
Aplicaciones Científicas De Investigación
Disodium;2-ethoxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in analytical chemistry.
Biology: It serves as a component in buffer solutions for biological assays and experiments.
Medicine: It is used in the formulation of certain pharmaceuticals and as a laxative.
Industry: It is employed in water treatment processes, food additives, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of disodium;2-ethoxyethyl phosphate involves its ability to act as a buffer, maintaining pH levels in various solutions. In biological systems, it participates in phosphate transfer reactions, which are crucial for energy metabolism and signal transduction. The compound interacts with enzymes and proteins, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Disodium hydrogen phosphate
- Trisodium phosphate
- Monosodium phosphate
Comparison
Disodium;2-ethoxyethyl phosphate is unique due to the presence of the 2-ethoxyethyl group, which imparts specific solubility and reactivity characteristics. Compared to disodium hydrogen phosphate and trisodium phosphate, it has distinct applications in organic synthesis and industrial processes. Monosodium phosphate, on the other hand, is more commonly used in food and pharmaceutical industries.
Propiedades
Fórmula molecular |
C4H9Na2O5P |
|---|---|
Peso molecular |
214.06 g/mol |
Nombre IUPAC |
disodium;2-ethoxyethyl phosphate |
InChI |
InChI=1S/C4H11O5P.2Na/c1-2-8-3-4-9-10(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);;/q;2*+1/p-2 |
Clave InChI |
ZCZPUJJNRCTFLT-UHFFFAOYSA-L |
SMILES canónico |
CCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
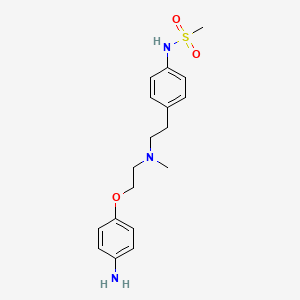

![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)

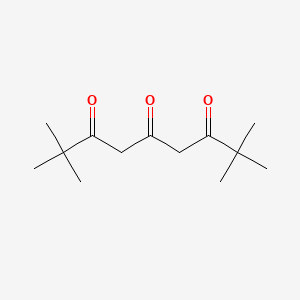
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)
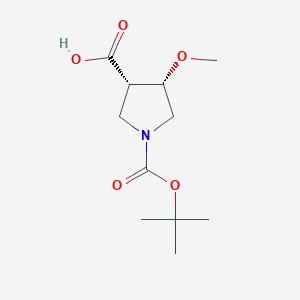
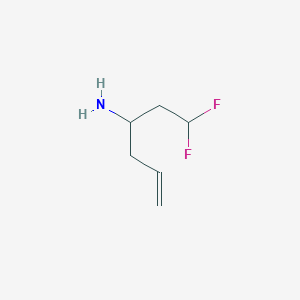
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)

